molecular formula C6H2Cl2FNO4S B12087847 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B12087847
M. Wt: 274.05 g/mol
InChI Key: UBLRMSYHDOKQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is an aromatic compound featuring a benzene ring substituted with chloro, fluoro, nitro, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from benzene derivatives. One common route includes:

    Nitration: Benzene is nitrated to introduce the nitro group.

    Halogenation: The nitrated benzene undergoes halogenation to introduce chloro and fluoro substituents.

    Sulfonation: The final step involves sulfonation to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production often employs similar steps but on a larger scale, with optimized conditions to maximize yield and purity. Catalysts and specific solvents are used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or amines in solvents such as dichloromethane.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 2-Chloro-5-fluoro-3-aminobenzene-1-sulfonyl chloride.

    Oxidation: Formation of more complex sulfonyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.

Biology and Medicine

This compound can be used to synthesize pharmaceuticals, particularly those requiring sulfonamide or sulfonate ester functionalities. It may also serve as a precursor for bioactive molecules with potential therapeutic applications.

Industry

In the materials science field, it can be used to create polymers and other materials with specific properties. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorobenzene-1-sulfonyl chloride
  • 2-Chloro-3-nitrobenzene-1-sulfonyl chloride
  • 5-Fluoro-3-nitrobenzene-1-sulfonyl chloride

Uniqueness

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is unique due to the combination of chloro, fluoro, nitro, and sulfonyl chloride groups on a single benzene ring. This combination provides a distinct reactivity profile, making it versatile for various synthetic applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C6H2Cl2FNO4S

Molecular Weight

274.05 g/mol

IUPAC Name

2-chloro-5-fluoro-3-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Cl2FNO4S/c7-6-4(10(11)12)1-3(9)2-5(6)15(8,13)14/h1-2H

InChI Key

UBLRMSYHDOKQMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.